(But-3-enyloxy)(tert-butyl)dimethylsilane
Overview
Description
"(But-3-enyloxy)(tert-butyl)dimethylsilane" is a compound that likely serves as a reagent or an intermediate in organic synthesis processes. It features a tert-butyl dimethylsilane group attached to a but-3-enyloxy moiety, indicating its potential utility in modifying molecular structures through silicon-based chemistry.
Synthesis Analysis
The synthesis of compounds similar to "(But-3-enyloxy)(tert-butyl)dimethylsilane" often involves strategies that enable the introduction of silicon-containing groups into organic molecules. For example, protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a common practice in synthesis, facilitating subsequent chemical transformations (Corey & Venkateswarlu, 1972).
Molecular Structure Analysis
The molecular structure of silicon-containing compounds is characterized by the presence of silicon-oxygen and silicon-carbon bonds. These structural features impart unique reactivity profiles to the molecules. While specific studies on "(But-3-enyloxy)(tert-butyl)dimethylsilane" are not directly cited, similar compounds exhibit interesting molecular geometries and electronic properties, as explored through various spectroscopic and computational methods.
Chemical Reactions and Properties
Silicon-containing organic compounds engage in a variety of chemical reactions, leveraging the reactivity of silicon-centered functional groups. Such reactivity includes the formation of silyl ethers for the protection of alcohols, participation in cross-coupling reactions, and serving as intermediates in the synthesis of complex organic molecules. For instance, the palladium-catalyzed intra/intermolecular cascade cross-coupling/cyclizations involving bicyclopropylidene and related compounds demonstrate the utility of silicon-based reagents in facilitating novel bond-forming processes (Demircan, 2014).
Scientific Research Applications
It is used for producing 3-hydroxy-1H-pyrrole with a 55% yield and can react with mild electrophiles (Hill, Imam, Mcnab, & O'neill, 2009).
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a derivative, is used as a chiral building block in dipeptide synthesis with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).
(3-(tert-butylperoxy)propyl)trimethoxysilane, a related compound, serves as a coupling agent and initiator, particularly in modifying nano-TiO2 and initiating polymerization (Ma, Dong, Zijian, Yang, Jia, Yutao, Tang, & Wang, 2016).
It plays a crucial role in the total synthesis of papulacandin D, an antifungal agent (Barrett, Peña, & Willardsen, 1995).
Dimethyl-tert-butylsilyl derivatives, including this compound, are useful in various hydroxyl-protecting applications, such as the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
The synthesized compound has potential applications in chemical research due to its novel structure and iodine-functionalized allylic iodide group (Bouarata, Tebbani, & Mosset, 2012).
[(tert-Butyldimethylsilyl)oxy]methanethiol, a nucleophilic reagent related to this compound, is used for introducing protected bivalent sulfur in scientific research (Dong, Clive, & Gao, 2015).
Tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines to produce compounds with high stabilities toward hydrolysis and lower chemical reactivities compared to their trimethylsilyl analogs (Bowser & Bringley, 1985).
The bisphenol 1,3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a related compound, is a moderately efficient antioxidant and polymerization inhibitor (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).
Hydroxytelechelic polyisobutylenes synthesized with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane exhibit greater acid resistance than commercial polyurethane (Li, Wu, Shan, Zhang, Zhao, Gong, Guo, & Wu, 2019).
Safety And Hazards
“(But-3-enyloxy)(tert-butyl)dimethylsilane” should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
but-3-enoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJDOVXJLMAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434015 | |
Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-enyloxy)(tert-butyl)dimethylsilane | |
CAS RN |
108794-10-1 | |
Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.